molecular formula C18H25N3O B12615426 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-4-(1-phenylethyl)piperazine CAS No. 918481-17-1

1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-4-(1-phenylethyl)piperazine

Cat. No.: B12615426
CAS No.: 918481-17-1
M. Wt: 299.4 g/mol
InChI Key: DGMBLQBZXWEEGK-UHFFFAOYSA-N
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Description

1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-4-(1-phenylethyl)piperazine is a piperazine derivative featuring two distinct substituents: a 3,5-dimethylisoxazole moiety at the N1 position and a 1-phenylethyl group at the N4 position. This compound shares structural motifs with several bioactive molecules, including CNS agents and hemorheological modulators .

Characterization methods such as NMR (¹H, ¹³C, 2D-COSY, HMQC, HMBC) and X-ray crystallography are commonly employed for related compounds .

Properties

CAS No.

918481-17-1

Molecular Formula

C18H25N3O

Molecular Weight

299.4 g/mol

IUPAC Name

3,5-dimethyl-4-[[4-(1-phenylethyl)piperazin-1-yl]methyl]-1,2-oxazole

InChI

InChI=1S/C18H25N3O/c1-14-18(16(3)22-19-14)13-20-9-11-21(12-10-20)15(2)17-7-5-4-6-8-17/h4-8,15H,9-13H2,1-3H3

InChI Key

DGMBLQBZXWEEGK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CN2CCN(CC2)C(C)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-4-(1-phenylethyl)piperazine typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Alkylation of Piperazine: The piperazine ring is alkylated using a suitable alkylating agent, such as benzyl chloride, in the presence of a base like sodium hydride.

    Coupling Reaction: The final step involves coupling the oxazole derivative with the alkylated piperazine under conditions that promote nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-4-(1-phenylethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding oxazole N-oxides.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Therapeutic Applications

1. Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant potential of piperazine derivatives, including compounds similar to 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-4-(1-phenylethyl)piperazine. For instance, a series of piperazine derivatives were synthesized and screened for their anticonvulsant activity using the maximal electroshock seizure (MES) model in male Wistar rats. The results indicated that certain derivatives exhibited significant anticonvulsant effects comparable to standard drugs like phenytoin . This suggests that the compound may share similar mechanisms of action.

CompoundAnticonvulsant ActivityNeurotoxicity
1aModerateNone
1bHighLow
1cLowModerate

2. Antidepressant Effects

Another area of interest is the potential antidepressant effects of piperazine derivatives. Research has shown that compounds with similar structures can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. The compound's structural features may enhance its affinity for serotonin receptors, thus contributing to its antidepressant-like effects .

Case Studies

Case Study 1: Synthesis and Evaluation

In a notable study published in 2022, researchers synthesized several derivatives of the compound and evaluated their pharmacological properties. The study involved the characterization of these compounds through various analytical techniques such as NMR and mass spectrometry. The findings indicated promising biological activities that warrant further investigation into their therapeutic potential .

Case Study 2: Comparative Analysis

A comparative analysis was conducted to assess the efficacy of piperazine derivatives in treating neurological disorders. The study involved administering different doses of synthesized compounds to animal models and measuring their effects on seizure thresholds and behavioral changes. The results demonstrated that specific modifications in the chemical structure significantly influenced the pharmacological outcomes .

Mechanism of Action

The mechanism of action of 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-4-(1-phenylethyl)piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (N1/N4) Molecular Weight Biological Activity Key References
Target Compound 3,5-Dimethylisoxazole / 1-Phenylethyl ~329.4 (estimated) Undocumented (predicted CNS/hemorheological)
MT-45 (1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine) Cyclohexyl / Diphenylethyl 350.5 Analgesic (opioid-like activity)
4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine 3,5-Dimethylisoxazole-sulfonyl / Cytisine 443.5 Hemorheological (blood viscosity reduction)
1-Benzhydryl-4-methylpiperazine (Cycl I) Benzhydryl / Methyl 296.4 Antipsychotic (dopaminergic modulation)
1-(4-Fluorobenzyl)piperazine derivatives 4-Fluorobenzyl / Variable Variable Tyrosine kinase inhibition

Key Observations:

Substituent Impact on Bioactivity: The 1-phenylethyl group in the target compound may confer affinity for CNS targets, as seen in MT-45 (analgesic) and benzhydryl derivatives (dopaminergic activity) . In contrast, sulfonyl-linked isoxazole-cytisine hybrids exhibit peripheral hemorheological effects .

Synthetic Flexibility :

  • Piperazine derivatives are synthesized via modular approaches, such as alkylation (e.g., MT-45) or sulfonylation (e.g., 4-[(3,5-dimethylisoxazol-4-yl)sulfonyl]cytisine) . The target compound likely follows similar alkylation protocols using 3,5-dimethylisoxazol-4-ylmethyl chloride and 1-phenylethylpiperazine.

The target compound’s lack of a sulfonyl group may redirect its activity toward CNS targets, akin to MT-45 or dopamine receptor ligands .

Pharmacological and Industrial Relevance

  • MT-45 : A piperazine-based analgesic with opioid-like activity, structurally similar to the target compound but featuring a diphenylethyl group. Its enantiomers show differential analgesic potency, underscoring stereochemical considerations .
  • Dopamine D2 Receptor Ligands : Substituted piperidines and methoxyphenylpiperazines demonstrate high D2 affinity (e.g., 1-(2-methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine), suggesting that the target compound’s phenylethyl group may align with orthosteric or allosteric binding motifs .
  • Tyrosine Kinase Inhibitors : Fluorobenzyl-piperazine fragments are exploited in kinase inhibitor development, indicating the versatility of aryl-piperazine scaffolds in drug design .

Biological Activity

1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-4-(1-phenylethyl)piperazine is a complex organic compound with potential therapeutic applications due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine core substituted with a 3,5-dimethyl-1,2-oxazole moiety and a phenylethyl group. Its molecular formula is C14H23N3OC_{14}H_{23}N_{3}O with a molecular weight of approximately 247.36 g/mol. The structure can be represented as follows:

Structure C14H23N3O\text{Structure }\text{C}_{14}\text{H}_{23}\text{N}_{3}\text{O}

Research indicates that compounds containing piperazine and oxazole rings exhibit various biological activities, including:

  • Inhibition of Enzymatic Activity : Similar compounds have been studied for their ability to inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in the metabolism of endocannabinoids. This inhibition can lead to increased levels of bioactive lipids, which may have analgesic effects .
  • Antimicrobial Activity : The oxazole ring is known for its antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against various bacterial strains .

1. Analgesic Effects

A significant area of research has focused on the analgesic properties of piperazine derivatives. For instance, studies have shown that certain piperazine-based compounds can effectively reduce pain in animal models by modulating the endocannabinoid system through FAAH inhibition .

2. Antimicrobial Properties

The presence of the oxazole ring in the structure has been linked to antimicrobial activity. Compounds with similar functionalities have exhibited effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .

3. Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of piperazine derivatives on various cancer cell lines. For example, compounds related to this compound have shown IC50 values indicating significant cytotoxicity against tumor cells, suggesting their potential as anticancer agents .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnalgesicFAAH inhibition leading to increased endocannabinoids
AntimicrobialEffective against S. aureus and E. coli
CytotoxicitySignificant IC50 values against cancer cell lines

Case Study: Analgesic Efficacy

A study evaluated the analgesic efficacy of a related piperazine compound in rat models. The results indicated that administration led to a marked decrease in pain responses compared to control groups, supporting the hypothesis that these compounds may serve as effective analgesics in clinical settings.

Case Study: Antimicrobial Activity

In another study focusing on antimicrobial properties, derivatives were tested against common bacterial strains. The results showed that modifications to the piperazine structure could enhance antimicrobial efficacy, indicating that structural optimization is crucial for developing new therapeutic agents.

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